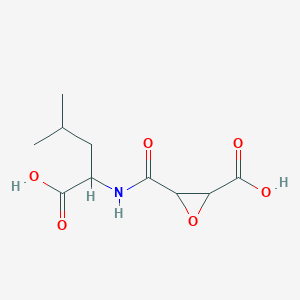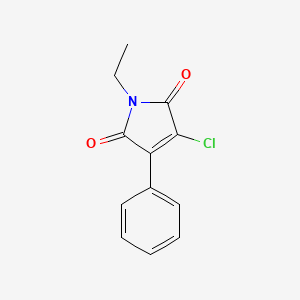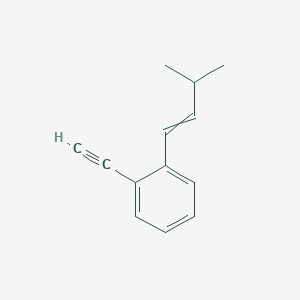
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C13H12 It is a derivative of benzene, featuring an ethynyl group and a 3-methylbut-1-en-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives and appropriate alkynes.
Reaction Conditions: The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods: Industrial production may involve large-scale catalytic processes under controlled temperatures and pressures to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
- 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene
- (3-Methylbut-1-en-2-yl)benzene
- 1-Ethynyl-2-(3,3,4,4-tetramethylcyclobut-1-en-1-yl)benzene
Uniqueness: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
819871-35-7 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-ethynyl-2-(3-methylbut-1-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-11H,2-3H3 |
InChI 键 |
JOKOJEGDMZGYOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
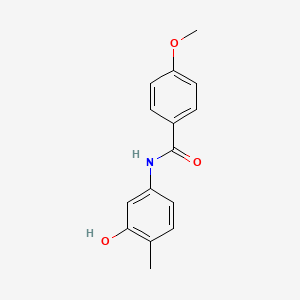
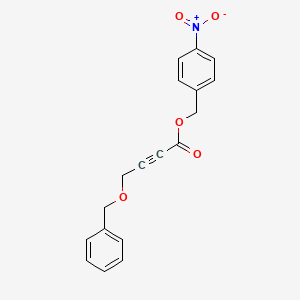
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
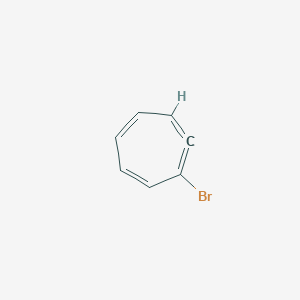
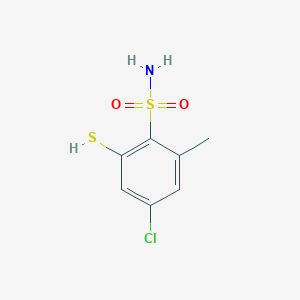
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
